RTI-336 free base

Catalog No.
S15795325
CAS No.
236754-02-2
M.F
C24H25ClN2O
M. Wt
392.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
RTI-336 free base

CAS Number

236754-02-2

Product Name

RTI-336 free base

IUPAC Name

5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-(4-methylphenyl)-1,2-oxazole

Molecular Formula

C24H25ClN2O

Molecular Weight

392.9 g/mol

InChI

InChI=1S/C24H25ClN2O/c1-15-3-5-17(6-4-15)21-14-23(28-26-21)24-20(16-7-9-18(25)10-8-16)13-19-11-12-22(24)27(19)2/h3-10,14,19-20,22,24H,11-13H2,1-2H3/t19-,20+,22+,24-/m0/s1

InChI Key

AUXUFNHAVGIVDC-IKJKNFHUSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)C3C4CCC(N4C)CC3C5=CC=C(C=C5)Cl

Isomeric SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)[C@@H]3[C@H]4CC[C@H](N4C)C[C@@H]3C5=CC=C(C=C5)Cl

RTI-336 free base is a chemical compound belonging to the class of tropane derivatives, specifically a 3-phenyltropane analog. It is notable for its selective inhibition of the dopamine transporter, which plays a critical role in the regulation of dopamine levels in the brain. The compound is designed to mimic the binding properties of cocaine but with a significantly reduced potential for abuse and lower psychomotor stimulant activity. This unique profile makes RTI-336 a candidate for therapeutic applications, particularly in treating cocaine dependence and other substance use disorders .

Typical of tropane derivatives, including:

  • Nucleophilic Substitution: The tropane nitrogen can participate in nucleophilic substitution reactions, allowing modifications that can enhance its pharmacological properties.
  • Reduction Reactions: The compound can be reduced to yield various derivatives that may exhibit altered binding affinities at the dopamine transporter.
  • Formation of Salts: RTI-336 can be converted into its salt form by reacting with acids, which may enhance its solubility and stability for pharmaceutical formulations .

RTI-336 has demonstrated significant biological activity as a dopamine transporter inhibitor. In preclinical studies, it has shown efficacy in suppressing cocaine self-administration in animal models, indicating its potential utility in addiction treatment. The pharmacokinetic profile of RTI-336 reveals good absorption and a half-life of approximately 17 hours in humans, suggesting sustained activity over time. Importantly, clinical trials have indicated that RTI-336 is well-tolerated at doses up to 20 mg without significant adverse effects, making it a promising candidate for further development .

The synthesis of RTI-336 typically involves several key steps:

  • Starting Materials: The synthesis begins with commercially available tropinone or its derivatives.
  • Functionalization: The introduction of phenyl groups at the 3-position is achieved through nucleophilic substitution reactions involving aryl halides.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the free base form from any salt forms or unreacted starting materials.

Detailed synthetic routes have been explored in literature, emphasizing the importance of stereochemistry and substituent effects on biological activity .

RTI-336 has potential applications primarily in:

  • Addiction Treatment: Due to its ability to inhibit dopamine transporters with lower abuse potential compared to traditional stimulants like cocaine, RTI-336 may serve as a therapeutic agent for treating cocaine dependence.
  • Research Tool: It can be used in neuropharmacological studies to better understand dopamine dynamics and transporter interactions.

The unique pharmacological profile of RTI-336 positions it as a valuable compound in both clinical and research settings .

Interaction studies involving RTI-336 have focused on its binding affinity for the dopamine transporter compared to other stimulants. Research indicates that while RTI-336 binds effectively to the transporter, it does so with slower kinetics than cocaine, contributing to its lower abuse potential. Additionally, studies have examined its interactions with various neurotransmitter systems, revealing minimal off-target effects which further support its safety profile for potential therapeutic use .

Several compounds share structural similarities with RTI-336, including:

Compound NameStructure TypeDopamine Transporter AffinityAbuse Potential
CocaineBenzoyltropaneHighHigh
WIN 35,065-23-Aryl TropaneVery HighHigh
BenztropineTropane DerivativeModerateModerate
RTI-1773-Phenyl TropaneModerateLow

Uniqueness of RTI-336

RTI-336 is unique among these compounds due to its specific binding kinetics at the dopamine transporter, which offers therapeutic advantages without the high abuse liability associated with cocaine and other stimulants. Its slower onset and offset rates make it particularly suitable for addiction treatment strategies aimed at reducing cravings without inducing euphoria .

XLogP3

5.6

Hydrogen Bond Acceptor Count

3

Exact Mass

392.1655411 g/mol

Monoisotopic Mass

392.1655411 g/mol

Heavy Atom Count

28

UNII

8QGL4KK64H

Dates

Last modified: 08-15-2024

Explore Compound Types